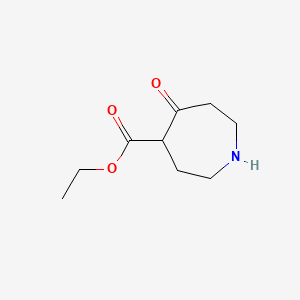

Ethyl 5-oxoazepane-4-carboxylate

Description

Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are of immense importance in the field of organic chemistry. ijpsr.com These scaffolds are fundamental to the processes of life and are found in a vast array of natural products, including alkaloids, antibiotics, and vitamins. ijpsr.comidosi.org In fact, it is estimated that over 90% of all new drugs contain a heterocyclic moiety, underscoring their critical role in medicinal chemistry and drug discovery. idosi.org

The prevalence of heterocyclic structures in biologically active molecules stems from their unique ability to present functional groups in well-defined three-dimensional orientations, facilitating specific interactions with biological targets like enzymes and receptors. nih.gov The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework imparts distinct physicochemical properties, including polarity, hydrogen bonding capacity, and solubility, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical agents. researchgate.net Consequently, the development of novel synthetic methodologies for the construction and functionalization of heterocyclic systems remains a vibrant and essential area of contemporary chemical research. nih.gov

Overview of Azepane Derivatives in Contemporary Chemical Research

Among the diverse families of nitrogen-containing heterocycles, azepanes—seven-membered saturated rings containing one nitrogen atom—have garnered considerable attention in organic synthesis and medicinal chemistry. lifechemicals.com The azepane ring is a structural motif present in a number of naturally occurring compounds with significant biological activities. lifechemicals.com A notable example is the metabolite (-)-balanol, which contains an azepane ring and has been investigated as a scaffold for potential antitumor agents. lifechemicals.com

The pharmacological significance of the azepane scaffold is further highlighted by its presence in marketed drugs. lifechemicals.com For instance, Tolazamide is an oral hypoglycemic agent used in the management of type 2 diabetes, while Azelastine is a potent second-generation antihistamine. lifechemicals.com The conformational flexibility of the substituted azepane ring is often a key determinant of its biological activity. lifechemicals.com This has spurred research into synthetic methods that allow for the precise introduction of substituents to control the ring's conformation, thereby enabling more effective drug design. lifechemicals.com Due to their structural properties, azepine derivatives have been explored for a range of therapeutic applications, including as antitumor, antihypertensive, and anti-inflammatory agents. nih.gov The synthesis of these complex ring systems is an active area of research, with methods such as ring expansion reactions of aziridines being employed to construct the azepane core. researchgate.net

Position of Ethyl 5-Oxoazepane-4-carboxylate as a Pivotal Intermediate in Organic Synthesis

Within the broad class of azepane derivatives, molecules containing multiple functional groups serve as versatile building blocks for the synthesis of more complex molecular architectures. This compound represents a key structural motif that functions as a valuable intermediate in organic synthesis. Its structure, featuring a ketone and an ester group on the azepane framework, allows for a variety of chemical transformations.

While the parent compound itself is a subject of synthetic interest, it is often the N-substituted derivatives, such as 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, that are prominently featured in the chemical literature. nih.gov The use of a protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, is a common strategy to modulate the reactivity of the molecule and facilitate specific synthetic outcomes. This N-protected variant is a member of the azepane class and serves as a key intermediate for creating more elaborate molecules. nih.gov The strategic placement of the keto and ester functionalities allows for selective reactions, such as further derivatization at the nitrogen or carbon positions, making this scaffold a cornerstone for constructing a diverse range of azepane-based compounds.

Physicochemical Properties of a Representative Derivative: 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

The following table provides data for the N-Boc protected derivative of this compound, which is a more commonly cited intermediate.

| Property | Value |

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate |

| CAS Number | 141642-82-2 |

| SMILES | CCOC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C |

| InChIKey | FGOJCPKOOGIRPA-UHFFFAOYSA-N |

| Data sourced from PubChem CID 4436570 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxoazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-3-5-10-6-4-8(7)11/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVIGAOMRNWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Oxoazepane 4 Carboxylate and Its Analogs

Ring Expansion Reactions

Ring expansion reactions provide a powerful and efficient means to access the azepane scaffold from more readily available smaller rings, such as piperidines and β-lactams. These methods often allow for the stereoselective and regioselective introduction of substituents, which is crucial for the synthesis of complex target molecules.

Rearrangement of Piperidone Derivatives with Diazoacetates

A prominent method for the synthesis of azepan-4-ones involves the ring expansion of piperidone derivatives using diazoacetates. This transformation provides a direct route to the seven-membered ring system.

Ethyl diazoacetate is a key reagent in the one-carbon ring expansion of cyclic ketones, including piperidones. The reaction between a piperidone, such as tert-butyl piperid-4-one-1-carboxylate, and ethyl diazoacetate leads to the formation of the corresponding azepane derivative. researchgate.net This process has been successfully applied to the large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate, a versatile intermediate for various pharmaceutical products. researchgate.net The use of ethyl diazoacetate allows for the introduction of an ethoxycarbonylmethyl group, which, after rearrangement and ring expansion, results in the formation of a β-keto ester functionality within the azepane ring, as seen in ethyl 5-oxoazepane-4-carboxylate.

It is important to handle ethyl diazoacetate with caution as it is a potentially explosive and toxic compound. orgsyn.org

The rearrangement of piperidones with ethyl diazoacetate is often promoted by a catalyst, typically a Lewis acid. Lewis acids activate the electrophilic carbonyl group of the piperidone, facilitating the nucleophilic attack by the diazoacetate. youtube.com This coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for the subsequent reaction steps. youtube.com

Common Lewis acids employed in these reactions include boron trifluoride etherate (BF₃·OEt₂). nih.gov The choice of Lewis acid and reaction conditions, such as temperature, can significantly influence the stereoselectivity and yield of the ring expansion. nih.govnih.gov For instance, in related systems, lower temperatures have been shown to favor the formation of cis-isomers, while higher temperatures can lead to the corresponding trans-isomers. nih.govnih.gov

Table 1: Influence of Lewis Acids on a Model Vinyl Acetal Rearrangement

| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | BF₃·OEt₂ | 0.1 | -78 | 85 | 99:1 |

| 2 | BF₃·OEt₂ | 0.5 | -78 | 82 | 99:1 |

| 3 | BF₃·OEt₂ | 1.0 | -78 | 78 | 99:1 |

Data adapted from a study on a related Lewis acid-catalyzed rearrangement. nih.gov

The mechanism of the diazoacetate-mediated ring expansion of cyclic ketones is a well-studied process. The reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen of the piperidone, which activates the ketone towards nucleophilic attack. The diazoacetate then attacks the activated carbonyl group to form a tetrahedral intermediate. This is followed by the elimination of dinitrogen gas (N₂) and a 1,2-migration of one of the α-carbon atoms of the piperidone ring to the carbenoid carbon. This concerted migration and nitrogen elimination results in the expansion of the six-membered piperidine (B6355638) ring to a seven-membered azepane ring. The process is often highly stereoselective and regioselective. rsc.org

Transformation of β-Lactam Precursors

An alternative and powerful strategy for the synthesis of azepane derivatives involves the rearrangement of β-lactam precursors. This approach leverages the inherent ring strain of the four-membered β-lactam ring to drive the formation of the larger seven-membered ring.

A notable example of this methodology is the synthesis of quaternary α,α-2-oxoazepane α-amino acids from β-lactams derived from the amino acid ornithine. nih.govacs.org In this process, a 1-Boc-β-lactam derived from Orn(Z)-OH undergoes a palladium-on-carbon catalyzed hydrogenolysis. nih.govacs.org This reaction facilitates an intramolecular opening of the β-lactam ring, initiated by a 7-exotrig ring closure from the deprotected amino group of the ornithine side chain. nih.govacs.org This key intramolecular rearrangement directly leads to the formation of the seven-membered 2-oxoazepane ring system. nih.govacs.org This synthetic route has been successfully applied to the stereoselective preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. nih.govacs.org

Intramolecular Cyclization and Rearrangement Mechanisms in Lactam Expansion

A prominent method for the synthesis of azepanones involves the ring expansion of piperidine derivatives. One such industrial-scale process describes the preparation of tert-butyl 4-oxoazepane-1-carboxylate, a related analog, through the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. researchgate.netacs.org This reaction proceeds via a carbene intermediate, generated from the metal-catalyzed decomposition of the diazo compound, which then inserts into the C-N bond of the piperidine ring, leading to the seven-membered azepane structure. The optimization of this process focuses on the safe, large-scale preparation of ethyl diazoacetate and conducting the ring expansion at low temperatures to ensure safety and yield. researchgate.netacs.org

Another approach involves a [5+2] annulation strategy catalyzed by gold, which has been shown to be an efficient method for synthesizing azepan-4-ones with high regioselectivity and diastereoselectivity.

Photochemical Strategies for Azepanone Formation

Photochemical methods offer an alternative pathway to azepane and other nitrogen-containing ring systems. These strategies often leverage light-induced transformations to generate reactive intermediates that can undergo cyclization. For instance, visible-light imine photochemistry can generate an excited state diyl, which can initiate a strain-driven fragmentation of a cyclopropane (B1198618) ring to form a β-iminyl radical intermediate. nih.gov This intermediate can then participate in cycloaddition reactions to form functionalized aminocyclopentanes. nih.gov While not a direct synthesis of azepanones, this illustrates the potential of photochemical methods in constructing cyclic amine derivatives.

Another relevant photochemical reaction is the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate. researchgate.net This process generates an imino carbene that can be trapped by various nucleophiles. researchgate.net Such photochemical generation of reactive intermediates could potentially be adapted for the synthesis of azepanone rings through intramolecular C-H insertion or other cyclization pathways. The aza Paternò-Büchi reaction, a visible-light-mediated process, has been successfully applied to the scalable synthesis of functionalized azetidines, highlighting the utility of photochemical strategies in synthesizing nitrogen-containing heterocycles. nih.gov

Functional Group Interconversions within the Azepane Framework

Once the azepane skeleton is formed, further modifications can be made to the functional groups present on the ring.

Esterification and Hydrolysis Reactions at the Carboxylate Moiety

The ethyl carboxylate group in this compound can undergo standard esterification and hydrolysis reactions. Esterification, the conversion of a carboxylic acid to an ester, is typically catalyzed by an acid and is a reversible process. chemguide.co.ukmasterorganicchemistry.com To drive the reaction to completion, the alcohol is often used in excess. masterorganicchemistry.com

Conversely, hydrolysis, the cleavage of the ester back to a carboxylic acid and an alcohol, can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium-controlled process. openstax.org Basic hydrolysis, also known as saponification, uses a base like sodium hydroxide (B78521) and proceeds to completion, forming a carboxylate salt and an alcohol. libretexts.orgchemguide.co.ukopenstax.org

Transformations Involving the 5-Oxo Ketone Functionality

The 5-oxo ketone group is a versatile handle for further synthetic transformations. For example, in a synthesis of tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate, a related cyclic ketone, the keto group is converted to a cyanohydrin using sodium cyanide. researchgate.net This is followed by dehydration and subsequent reduction steps. researchgate.net Similar transformations could be applied to the 5-oxo group in this compound to introduce new functionalities.

Optimization and Scale-Up of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and processes.

Strategies for Large-Scale Preparation of Oxoazepane Intermediates

A successful large-scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been reported, achieving a production scale of over 33 kg. researchgate.netacs.org The key to this scale-up was the development of a safe and efficient process for the preparation of the hazardous reagent ethyl diazoacetate and the careful control of the low-temperature ring expansion reaction. researchgate.netacs.org This process was designed to be convenient and cost-effective by avoiding the need for purification of intermediates. researchgate.netacs.org Such strategies, focusing on process safety, cost-effectiveness, and the use of readily available reagents, are crucial for the industrial production of oxoazepane intermediates. researchgate.netacs.orgresearchgate.net

Process Intensification and Yield Enhancement in Azepane Synthesis

A significant area of focus for yield enhancement in the synthesis of cyclic β-keto esters like this compound is the Dieckmann condensation. This intramolecular Claisen condensation is a powerful tool for forming five- and six-membered rings and can be adapted for the synthesis of seven-membered azepane rings. libretexts.orglibretexts.orgorganic-chemistry.org The reaction is typically base-catalyzed and involves the cyclization of a diester. acs.org The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. newcastle.edu.au

Furthermore, the use of flow chemistry offers a promising avenue for process intensification. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. nih.govresearchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of β-keto esters has been successfully demonstrated using flow processes, highlighting the potential for its application in the production of this compound.

Catalysis also plays a pivotal role in enhancing the efficiency of azepane synthesis. The use of a platinum-on-carbon (Pt/C) catalyst in flow hydrogenation reactions has been shown to be effective in various reductive transformations, which are often steps in a multi-step synthesis of complex molecules. nih.gov For the crucial ring-closing step, while traditional Dieckmann condensations use stoichiometric amounts of a strong base, catalytic methods are being explored to improve the sustainability of the process.

The following table summarizes the optimization of reaction conditions for the synthesis of a pyrazinoazepine derivative, which involves an intramolecular cyclization to form the azepine ring.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 10 | 45 |

| 2 | Dioxane | Reflux | 8 | 60 |

| 3 | Toluene | Reflux | 12 | 55 |

| 4 | Dimethylformamide (DMF) | 100 | 6 | 75 |

Similarly, the choice of catalyst and reaction conditions is critical in cross-coupling reactions that may be used to build the precursors for the azepane ring. The development of a flow chemistry protocol for the Suzuki-Miyaura cross-coupling reaction highlights the potential for significant yield improvements and process efficiencies. nih.gov

| Entry | Aryl Bromide | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh3)4 | 120 | 10 | 85 |

| 2 | 4-Bromoanisole | Pd(PPh3)4 | 120 | 10 | 92 |

| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh3)4 | 120 | 15 | 78 |

These examples, while not directly for this compound, illustrate the principles of process intensification and yield enhancement that are applicable to its synthesis. The careful selection of solvents, temperature, reaction time, and catalysts, along with the potential application of flow chemistry, can lead to more efficient and scalable synthetic routes.

Chemical Reactivity and Transformation Studies of Ethyl 5 Oxoazepane 4 Carboxylate

Reactions of the Azepane Ring System

The reactivity of the azepane ring in ethyl 5-oxoazepane-4-carboxylate is largely dictated by the interplay between the secondary amine, the ketone, and the ethyl ester. The nitrogen atom can be acylated or alkylated, while the ketone and ester offer sites for nucleophilic attack and other transformations.

Nucleophilic Additions to the Ketone Functionality

The ketone at the C5 position is a key site for introducing molecular diversity. It is susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols. These reactions are fundamental in building more complex molecular architectures. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group, creating new carbon-carbon bonds.

The reduction of the ketone to a secondary alcohol is another important transformation. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reagent can influence the stereochemical outcome of the reaction, a critical consideration in the synthesis of chiral molecules.

Reactivity of the Ethyl Ester Group

The ethyl ester at the C4 position can undergo several characteristic reactions. Saponification, the hydrolysis of the ester using a base like sodium hydroxide (B78521), yields the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many biologically active compounds.

Alternatively, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, can be used to swap the ethyl group for other alkyl or aryl groups, thereby modifying the solubility and other physicochemical properties of the molecule.

Derivatization and Further Functionalization

The presence of multiple reactive sites on the this compound scaffold allows for a high degree of derivatization and functionalization.

Selective Modification of the Azepane Heterocycle

The nitrogen atom of the azepane ring is a nucleophilic center and can be readily functionalized. Acylation with acyl chlorides or anhydrides, such as in the formation of ethyl 1-acetyl-5-oxoazepane-4-carboxylate, is a common modification. bldpharm.com Another important derivatization is the introduction of a tert-butoxycarbonyl (Boc) protecting group, yielding 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. nih.gov This protecting group is valuable in multi-step syntheses as it can be easily removed under acidic conditions.

Transformations at the Carboxylate and Ketone Positions

The carboxylate and ketone groups are prime targets for introducing further functionality. The ketone can be converted into various other functional groups. For example, it can undergo a Wittig reaction to form an alkene or be converted to an oxime by reaction with hydroxylamine.

The carboxylate group, after hydrolysis to the carboxylic acid, can be activated and coupled with a wide range of amines and alcohols to generate diverse libraries of amides and esters. Derivatization techniques are often employed to enhance the detection and separation of carboxylic acids in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Stereochemical Considerations in Azepane Transformations

The transformations of this compound can lead to the formation of stereoisomers, particularly when new chiral centers are created. For example, the reduction of the C5-ketone can result in two diastereomeric alcohols. The stereochemical outcome of such reactions is often influenced by the reaction conditions, the reagents used, and the presence of chiral catalysts or auxiliaries.

The development of asymmetric syntheses for substituted azepane derivatives is an active area of research. nih.gov For instance, the stereoselective synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been achieved through key steps that control the stereochemistry at the C2 and C5 positions. nih.gov Such stereocontrolled methodologies are crucial for the preparation of enantiomerically pure pharmaceutical compounds, as different stereoisomers can exhibit vastly different biological activities.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure or enriched this compound and its analogs is a key challenge, primarily due to the stereogenic center at the C4 position. Researchers have employed various strategies, including organocatalysis and substrate-controlled methods, to achieve high levels of stereoselectivity.

One of the most powerful tools for the enantioselective α-functionalization of cyclic β-keto esters is organocatalysis. Chiral amine-thiourea catalysts, for instance, have been successfully used in the asymmetric amination of cyclic β-keto esters. These catalysts, bearing multiple hydrogen-bonding donors, can effectively control the stereochemical outcome of the reaction. While not specifically demonstrated for this compound, this methodology provides a promising avenue for its enantioselective synthesis. The catalyst activates the substrate through hydrogen bonding, facilitating a stereoselective attack of the electrophile.

Phase-transfer catalysis offers another robust method for the asymmetric α-alkylation of cyclic β-keto esters. rsc.org Using cinchona-derived quaternary ammonium (B1175870) salts as catalysts, it is possible to achieve high enantioselectivities in the alkylation of various cyclic β-keto esters with a range of halides. rsc.org This method is scalable and the catalyst is recyclable, making it an attractive option for industrial applications. The application of this method to an appropriate precursor could lead to the enantioselective synthesis of substituted 5-oxoazepane-4-carboxylates.

Furthermore, the synthesis of polysubstituted azepanes with high diastereoselectivity has been achieved through dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This photochemical process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govmanchester.ac.uk Subsequent functionalization could potentially lead to the desired this compound with controlled stereochemistry at multiple centers.

The following table summarizes some of the key research findings in the stereoselective synthesis of related cyclic β-keto esters and azepanes:

| Method | Catalyst/Reagent | Substrate Type | Key Finding |

| Asymmetric Amination | Amine-thiourea | Cyclic β-keto esters | High enantioselectivity through multiple hydrogen bonding interactions. |

| Asymmetric α-Alkylation | Cinchona-derived phase-transfer catalysts | Cyclic β-keto esters | Excellent enantiopurities (up to 98% ee) and good yields. rsc.org |

| Dearomative Ring Expansion | Blue light photochemistry | Nitroarenes | Formation of complex azepanes from simple starting materials. nih.govmanchester.ac.uk |

Control of Stereochemistry in Azepane-Containing Products

Once the chiral center at C4 is established, subsequent transformations must be carried out with careful control of stereochemistry to yield the desired diastereomerically pure products. The inherent conformational flexibility of the seven-membered azepane ring presents a significant challenge in this regard.

A notable strategy for achieving high diastereoselectivity in the synthesis of azepane derivatives is through piperidine (B6355638) ring expansion. rsc.org This method allows for the preparation of diastereomerically pure azepanes with excellent stereoselectivity and regioselectivity. rsc.org The stereochemistry of the final product is dictated by the stereochemistry of the starting piperidine derivative, providing a reliable method for controlling the absolute and relative configuration of the stereocenters in the azepane ring. The structure and stereochemistry of the resulting azepane derivatives have been confirmed by X-ray crystallographic analysis. rsc.org

Another approach involves the use of conformationally constrained precursors. For instance, the synthesis of a diastereopure azepane-derived quaternary amino acid has been reported, where the key step is a stereoselective intramolecular cyclization to form a β-lactam intermediate. This intermediate then undergoes a spontaneous ring-opening to form the 2-oxoazepane ring with a defined stereochemistry.

Recent advances have also demonstrated the synthesis of highly functionalized 1H-benzazepines through a pyrrolidine (B122466)/azepane ring expansion via an intramolecular Ullmann-type annulation/rearrangement cascade. researchgate.net This method has been used to obtain both racemic and optically active benzazepine-2-carboxylates in good yields. researchgate.net

The control of stereochemistry can be further illustrated by the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which can be considered as precursors or analogs of functionalized azepanes. One-pot multicomponent reactions have been developed to generate these compounds with three contiguous stereocenters with good to high diastereoselectivity.

The following table presents data on diastereoselective transformations leading to azepane-containing products:

| Method | Starting Material | Key Feature |

| Piperidine Ring Expansion | Substituted Piperidines | Exclusive stereoselectivity and regioselectivity. rsc.org |

| Intramolecular Cyclization | Chloropropionyl derivatives of ornithine | Formation of diastereopure β-lactam intermediate. |

| Ullmann-Type Annulation/Rearrangement | Functionalized Pyrrolidines | Synthesis of optically active benzazepines. researchgate.net |

Mechanistic Investigations and Theoretical Elucidation of Reaction Pathways

Detailed Reaction Mechanisms for Key Transformations

Key to synthesizing and modifying Ethyl 5-oxoazepane-4-carboxylate are rearrangement and cyclization reactions. These transformations are fundamental to constructing the seven-membered azepane ring.

The synthesis of azepane rings often involves ring expansion or cyclization strategies. One common method is the ring expansion of piperidines. rsc.org This process can be highly stereoselective and regioselective, yielding specific azepane derivatives in excellent yields. rsc.org For instance, diastereomerically pure azepane derivatives have been prepared through piperidine (B6355638) ring expansion with complete stereoselectivity. rsc.org The stereochemistry of these products has been confirmed through techniques like X-ray crystallographic analysis. rsc.org

Another significant pathway is the aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. wikipedia.org This reaction can be coupled with a Mannich cyclization in a tandem process that creates complex cyclic molecules from simpler starting materials. wikipedia.org The irreversibility of the Mannich cyclization provides a thermodynamic driving force, favoring the formation of the rearranged product. wikipedia.org The aza-Cope/Mannich reaction is particularly useful for synthesizing seven-membered rings, as the enol and iminium ion intermediates remain in close enough proximity to cyclize. wikipedia.org Other rearrangement strategies, such as the Wagner-Meerwein rearrangement, have also been explored for the synthesis of azepine-fused systems. acs.org Additionally, the aromatic aza-Claisen rearrangement followed by ring-closing metathesis provides a route to azepine-annulated heterocycles. researchgate.net

The formation of the azepane ring can also be achieved through tandem amination/cyclization reactions of specific precursors. nih.govresearchgate.net For example, the reaction of fluorinated allenynes with amines in the presence of a copper(I) catalyst can lead to functionalized azepines. nih.gov A proposed mechanism involves the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of azepane synthesis, several key intermediates have been proposed and, in some cases, observed. For instance, in the chemoenzymatic synthesis of substituted azepanes, a configurationally stable benzyllithium (B8763671) intermediate is generated during the base-induced rearrangement of N'-aryl ureas. nih.gov This intermediate is crucial for the stereospecific transfer of the aryl substituent. nih.gov

In photochemical dearomative ring expansions of nitroarenes to form complex azepanes, a singlet nitrene is a key intermediate. nih.gov This highly reactive species, generated from the nitro group by blue light, facilitates the transformation of a six-membered benzene (B151609) ring into a seven-membered ring system. nih.gov Similarly, in the synthesis of β-lactams from β-ketoamides, an iodonium (B1229267) ylide intermediate is formed, which then generates a free singlet carbene. researchgate.net

The aza-Cope/Mannich reaction cascade proceeds through distinct enol and iminium ion intermediates. wikipedia.org The proximity of these charged species facilitates the subsequent irreversible cyclization. wikipedia.org In gold-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement reactions, a rigid, planar cyclopropylmethyl carbocation intermediate is formed. acs.org The stereochemical outcome of the reaction is determined by which carbon of the cyclopropyl (B3062369) group migrates during the ring expansion. acs.org

The feasibility and outcome of azepane synthesis are governed by both kinetic and thermodynamic factors. Density Functional Theory (DFT) studies have been employed to probe the viability of ring expansion reactions by comparing the relative energies of the starting materials and products. researchgate.net For example, calculations predicted a thermodynamic drive of 5.9 kJ mol-1 toward the formation of an azepane from a 2-alkenyl pyrrolidine (B122466) via a palladium-catalyzed rearrangement. researchgate.net

The rates of reactions leading to azepanes can also be quantified. For instance, in the study of carboxylated naphthalene (B1677914) diimides, rate constants for photoinduced electron transfer, a key step in the formation of reactive intermediates, were determined to be in the range of 1.2 × 1010 to 4.9 × 1010 s-1. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the intricacies of reaction mechanisms and molecular properties related to this compound.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the energetics of reaction pathways and the structures of transition states. mdpi.comresearchgate.net These calculations can provide accurate predictions of molecular properties and have been shown to correlate well with experimental data, such as electrochemical potentials. mdpi.com Different functionals, such as B3LYP and ωB97XD, can be employed, with the latter often providing more accurate results for certain properties. mdpi.com

In the context of azepane synthesis, QM calculations have been used to:

Predict the regiochemistry and stereochemistry of piperidine ring expansion processes. rsc.org

Determine the thermodynamic driving force for ring expansion reactions by comparing the energies of reactants and products. researchgate.net

Investigate the electronic properties and reactivity of azepane and its derivatives through the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential. nih.gov

Calculate ring strain energies to understand the stability of the seven-membered ring. nih.gov

Interactive Table: Comparison of Computational Methods for Azepane Ring Strain Energy

| Computational Method | Calculated Ring Strain Energy (kcal/mol) | Reference |

| M06-2X/6-311++G(d,p) | Data not available in search results | nih.gov |

| MP2 | Data not available in search results | nih.gov |

| ωB97XD | Data not available in search results | nih.gov |

While not explicitly detailed for this compound in the provided search results, molecular dynamics (MD) simulations are a powerful technique for studying the conformational landscape and dynamic behavior of molecules, including tautomerism. nih.govnih.gov For the parent azepane ring, quantum chemical calculations have been used to determine its vibrational modes, which provides insight into its structural dynamics. nih.gov These calculations revealed 54 vibrational modes for azepane, broken down into stretching, bending, and torsional modes. nih.gov

The conformational flexibility of the seven-membered azepane ring is a key feature. Theoretical studies can elucidate the various low-energy conformations and the barriers to their interconversion. This information is critical for understanding how the molecule interacts with biological targets or participates in further chemical reactions. The presence of the oxo and carboxylate groups in this compound introduces the possibility of keto-enol tautomerism. MD simulations coupled with QM calculations could be employed to investigate the relative energies of the tautomers and the dynamics of their interconversion.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical and computational chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of a compound and its chemical reactivity. For this compound, a molecule belonging to the class of cyclic β-keto esters, theoretical models can provide valuable insights into its conformational preferences, electronic properties, and the energetic profiles of potential reaction pathways. While specific, in-depth theoretical studies exclusively focused on this compound are not extensively available in public literature, we can infer its structure-reactivity relationships by drawing parallels with computational studies on analogous 7-membered heterocyclic rings and cyclic β-keto esters.

A critical aspect of the reactivity of this compound is the keto-enol tautomerism inherent to β-keto esters. Density Functional Theory (DFT) calculations on similar cyclic systems have shown that the position of this equilibrium is highly sensitive to the ring size and the solvent environment. For instance, studies on cycloheptane-1,3-dione, a related 7-membered ring, indicate that the diketo form is generally more stable, but the energy difference to the enol form can be small, suggesting that the enol tautomer is accessible under certain reaction conditions. The presence of the nitrogen atom in the azepane ring and the ethyl carboxylate group at the 4-position will undoubtedly influence the stability of the keto and enol forms through inductive and steric effects.

Theoretical models, such as the analysis of frontier molecular orbitals (HOMO and LUMO), can predict the most probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the enolate form, indicating its propensity to react as a nucleophile at the α-carbon (C4). Conversely, the LUMO is expected to be centered on the carbonyl carbon (C5), making it the primary site for nucleophilic addition reactions. The energy gap between the HOMO and LUMO provides a theoretical measure of the molecule's kinetic stability and reactivity.

Furthermore, computational models can be employed to map the potential energy surface for various reactions, identifying transition states and calculating activation barriers. For instance, in alkylation or acylation reactions at the C4 position, theoretical calculations can help predict the stereochemical outcome by comparing the energies of different transition state geometries. The conformational flexibility of the seven-membered azepane ring, which can adopt several low-energy conformations such as chair and boat forms, plays a crucial role in determining the accessibility of different reactive sites and the stereoselectivity of its reactions.

To provide a clearer, albeit generalized, picture based on related compounds, the following data table summarizes key theoretical parameters and their implications for reactivity, as would be determined by computational studies.

| Theoretical Parameter | Predicted Influence on this compound Reactivity |

| Keto-Enol Tautomerism (ΔEketo-enol) | The energy difference between the keto and enol forms determines the concentration of the reactive enolate species. A smaller energy gap suggests a higher propensity for reactions proceeding through the enol or enolate intermediate. |

| Frontier Molecular Orbital (FMO) Analysis | The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. This can explain the relative acidities of protons and the electrophilicity/nucleophilicity of different atoms. |

| Calculated pKa Values | Theoretical prediction of the acidity of the α-proton at the C4 position is crucial for understanding its reactivity in base-catalyzed reactions. The pKa value is influenced by the electron-withdrawing effects of the adjacent carbonyl and ester groups. |

| Conformational Analysis | The relative energies of different ring conformations (e.g., chair, twist-chair, boat) and the energy barriers for their interconversion influence the steric accessibility of reactive centers and can dictate the stereochemical course of a reaction. |

Applications and Advanced Research Directions in Organic Synthesis

Building Block for Complex Heterocyclic Structures

The bifunctional nature of ethyl 5-oxoazepane-4-carboxylate, containing both a ketone and an ester group on a flexible seven-membered nitrogen-containing ring, makes it a valuable starting material for the synthesis of more intricate molecular architectures. The azepane core is a recurring motif in numerous bioactive natural products and synthetic pharmaceuticals. beilstein-journals.org

Synthesis of Polycyclic and Fused Azepane Scaffolds (e.g., Pyrimidoazepines)

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit significant biological activity. The structure of this compound is theoretically well-suited for the synthesis of fused pyrimidoazepines. The classical approach to pyrimidine (B1678525) ring formation involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent like a β-keto ester, with a guanidine (B92328) or urea derivative. In this context, the β-keto ester moiety within the azepane ring could react to form a pyrimidine ring fused to the azepane core. While the synthesis of various pyrimidoazepine derivatives, such as pyrimido[4,5-c]azepines and pyrimido[4,5-b]-1,4-benzoxazepines, has been reported in the literature as potent kinase inhibitors and γ-secretase modulators, specific examples detailing the use of this compound as the direct starting material are not prominently documented in currently available research. nih.govnih.gov

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological target sites. The carbonyl group at the 5-position of the azepane ring in this compound presents a key site for the potential construction of spirocyclic systems. General synthetic methods for creating spiro-ketones from cyclic ketones are established, including reactions with α,ω-dibromoalkanes. researcher.life Furthermore, intramolecular condensation reactions involving β-ketoesters are a known strategy for forming spirocycles. beilstein-journals.org Despite the chemical feasibility, specific examples of the application of this compound in the synthesis of spirocyclic systems have not been detailed in the reviewed scientific literature.

Precursor in the Synthesis of Bioactive Molecules and Drug Candidates

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. nih.gov this compound serves as a valuable precursor for generating novel bioactive molecules, leveraging its inherent structural and functional features.

Utilization in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity. nih.gov The azepane ring offers conformational flexibility, which can be crucial for bioactivity. nih.gov By modifying the functional groups of this compound, a library of analogs can be synthesized to systematically probe the SAR of a particular biological target. The ketone can be reduced or converted to other functional groups, the ester can be hydrolyzed or transformed into amides, and the nitrogen atom can be substituted. These modifications allow for a detailed exploration of how structural changes influence biological activity. Several studies have highlighted the importance of SAR for azepine-based compounds in the development of inhibitors for various enzymes, such as protein kinase B (PKB). nih.govbioorganica.com.ua

| SAR Application Area | Rationale for Using Azepane Scaffold | Potential Modifications on this compound |

| Enzyme Inhibition | The flexible azepane ring can adapt to various enzyme active sites. nih.gov | N-alkylation/arylation, ester to amide conversion, ketone reduction/alkylation. |

| Receptor Binding | Provides a 3D scaffold for orienting pharmacophoric groups. | Introduction of chiral centers, functionalization at positions α to the ketone. |

| Antimicrobial Agents | Azepane derivatives have shown a variety of pharmacological properties. nih.gov | Fusion with other heterocyclic rings, substitution with halogenated aryl groups. |

Application in Peptidomimetic Design, Inducing Secondary Structures

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and bioavailability. A key challenge in peptidomimetic design is to control the three-dimensional conformation of the molecule to mimic secondary structures of peptides, such as β-turns and helices. The incorporation of constrained cyclic amino acids is a well-established strategy to achieve this. Research has shown that azepane-based quaternary amino acids can act as effective stabilizers of 3(10) helical structures in short peptides. researchgate.net The rigid, yet non-planar, conformation of the azepane ring helps to pre-organize the peptide backbone into a specific helical fold. This compound can be chemically transformed into such constrained amino acids, making it a valuable precursor for the synthesis of peptidomimetics with defined secondary structures.

| Peptidomimetic Feature | Role of Azepane Moiety | Supporting Evidence |

| Secondary Structure Induction | The cyclic constraint of the azepane ring stabilizes helical conformations. | Theoretical, NMR, and X-ray studies confirm its role as a 3(10) helix stabilizer. researchgate.net |

| Increased Stability | The non-natural amino acid scaffold provides resistance to proteolytic degradation. | General principle of peptidomimetic design. |

| Pharmacophore Presentation | The azepane ring serves as a scaffold to orient side chains for receptor interaction. | The conformational diversity of the ring is key for bioactivity. nih.gov |

Development of Heterocyclic Fragments for Drug Discovery Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. researchgate.net This method uses small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The success of FBDD heavily relies on the quality and diversity of the fragment library. Azepane-containing structures are considered significant motifs for drug discovery due to their pharmacological relevance and structural diversity. beilstein-journals.orgnih.gov this compound, with its functional handles and three-dimensional shape, is an excellent candidate for inclusion in or for the generation of a collection of heterocyclic fragments for FBDD libraries. Its derivatization can lead to a variety of fragments with different vectors for growth and linking, providing a rich source of starting points for drug discovery campaigns.

Integration with Modern Synthetic Methodologies

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. This compound, as a functionalized derivative, represents a key intermediate for the synthesis of more complex molecules. Its chemical versatility allows for its integration into a variety of modern synthetic methodologies, opening avenues for the creation of novel compounds with potential biological activities. This section explores the application of photoredox catalysis, biocatalytic transformations, and multicomponent reactions in the context of this important building block.

Application of Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild conditions. While specific applications of photoredox catalysis directly involving this compound are not extensively documented, the principles of this methodology can be readily applied to its chemical framework. The generation of radical intermediates from precursors under visible light irradiation allows for a variety of transformations that can be envisioned for the modification of the azepane ring.

For instance, photoredox-catalyzed reactions have been successfully employed in the synthesis and functionalization of related azepane-containing structures, such as azepino[1,2-a]indoles. researchgate.netnih.gov These reactions often proceed through the generation of carbon-centered radicals which can then undergo addition to other molecules or intramolecular cyclization. nih.gov In the case of this compound, the α-position to the carbonyl group or the nitrogen atom could be targeted for functionalization through photoredox-mediated processes.

The general mechanism of photoredox catalysis involves a photocatalyst that, upon absorption of visible light, becomes electronically excited. This excited state can then engage in single-electron transfer (SET) processes with organic substrates, generating radical ions. These reactive intermediates can then undergo a variety of chemical transformations to form the desired products.

Potential Photoredox-Catalyzed Reactions for this compound:

| Reaction Type | Potential Application | Reference Analogy |

| α-Alkylation/Arylation | Introduction of substituents at the C-4 or C-6 positions. | Functionalization of carbonyl compounds. |

| C-H Functionalization | Direct modification of the azepane backbone. | Late-stage functionalization of complex molecules. |

| Radical Cyclization | Formation of bicyclic structures from appropriately substituted derivatives. | Synthesis of polycyclic indole alkaloids. nih.gov |

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.comrsc.orgrsc.orgnih.govnih.gov This approach is highly atom-economical and can rapidly generate libraries of structurally diverse compounds. The functional groups present in this compound, namely the secondary amine, the ketone, and the ester, make it a potentially valuable building block for the design of novel MCRs.

While there are no specific MCRs reported that utilize this compound as a starting material, its structure suggests several possibilities. The secondary amine can participate in reactions such as the Ugi or Passerini reactions after suitable modification. The ketone functionality can undergo condensation with other components to form new heterocyclic rings.

A hypothetical MCR could involve the reaction of this compound with an aldehyde and an isocyanide (an Ugi-type reaction). This could potentially lead to the formation of a complex, bicyclic structure incorporating the azepane ring. The ester group could also be hydrolyzed to the corresponding carboxylic acid, which could then be used as a component in various MCRs.

The development of new MCRs is a vibrant area of research, and the use of functionalized heterocyclic building blocks like this compound could lead to the discovery of novel and efficient synthetic routes to complex molecules with interesting biological properties. The convergence and efficiency of MCRs make them an attractive strategy for the rapid exploration of chemical space around the azepane scaffold.

Common Multicomponent Reactions and Their Potential for Azepane Functionalization:

| MCR Name | Reactants | Potential for this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | The amine functionality could be a reactive component. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | The ketone could potentially react, or the ester could be converted to a carboxylic acid. |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | The ketone functionality could potentially participate in a Biginelli-like condensation. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | The amine and ketone functionalities could potentially be incorporated into a Hantzsch-type synthesis. |

Analytical and Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would be used to identify the number of distinct proton environments and their connectivity. For Ethyl 5-oxoazepane-4-carboxylate, one would expect to observe signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the azepane ring, the methine proton at the 4-position, and a signal for the N-H proton. The coupling patterns and chemical shifts of the ring protons would be complex due to their diastereotopic nature and would provide crucial information about the ring's conformation.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the ester, typically in the 170-210 ppm range), the carbons of the ethyl group, and the five distinct carbons of the azepane ring.

The potential for keto-enol tautomerism, where the ketone at position 5 could equilibrate with its corresponding enol form, could also be investigated using NMR. The presence of a tautomer would be indicated by an additional set of signals for the enolic vinyl proton and the associated carbons, as well as a signal for the enolic hydroxyl proton. The integration of these signals would allow for the quantification of the keto-enol ratio in the given solvent.

Due to the absence of fluorine, ¹⁹F NMR would not be applicable for this compound.

Expected ¹H and ¹³C NMR Data (Illustrative) Since experimental data is not available, the following table illustrates the expected signals and their general characteristics based on the structure of this compound. Actual chemical shifts would need to be determined experimentally.

| Assignment | ¹H NMR Expected Signal | ¹³C NMR Expected Chemical Shift (ppm) |

| Ethyl -OCH₂ CH₃ | Quartet | ~60-62 |

| Ethyl -OCH₂CH₃ | Triplet | ~14 |

| Azepane NH | Broad Singlet | N/A |

| Azepane C H-COOEt (C4) | Multiplet | ~50-55 |

| Azepane C H₂ (C2, C3, C6, C7) | Complex Multiplets | ~20-50 |

| Ketone C =O (C5) | N/A | ~205-215 |

| Ester C =O | N/A | ~170-175 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₁₅NO₃, HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) would offer structural insights. Characteristic fragmentation patterns would be expected, such as the loss of the ethoxy group (-OC₂H₅) from the ester, or cleavage of the azepane ring, providing further corroboration of the proposed structure.

Predicted HRMS Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.1125 |

| [M+Na]⁺ | 208.0944 |

X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

This would unequivocally establish the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair). If the compound crystallizes as a single enantiomer from a chiral synthesis or resolution, X-ray diffraction using anomalous dispersion could also be used to determine its absolute configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A sharp, strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹.

Another strong absorption for the ketone carbonyl (C=O) stretch, usually in the range of 1705-1725 cm⁻¹.

A moderate absorption band for the N-H stretch of the secondary amine, expected around 3300-3500 cm⁻¹.

C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹.

C-O stretching vibrations for the ester group in the 1000-1300 cm⁻¹ region.

The precise positions of these bands can provide subtle information about the molecular environment and potential hydrogen bonding.

Expected IR Absorption Bands

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3500 | Moderate |

| C-H Stretch (sp³) | ~2850-2960 | Medium-Strong |

| Ester C=O Stretch | ~1735-1750 | Strong |

| Ketone C=O Stretch | ~1705-1725 | Strong |

| C-O Stretch | ~1000-1300 | Strong |

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Azepane Systems

The construction of the seven-membered azepane ring has been a persistent challenge for synthetic organic chemists, often hindered by slow cyclization kinetics. nih.gov Consequently, the development of efficient and sustainable synthetic strategies is a major focus of current research.

Recent advancements include photochemical dearomative ring expansion of nitroarenes, a process mediated by blue light at room temperature that transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uknih.gov This method provides a two-step pathway to complex azepanes from simple starting materials. manchester.ac.uknih.gov Another innovative approach involves a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes, enabling the selective preparation of trifluoromethyl-substituted azepine derivatives. nih.gov

Furthermore, metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-N cross-coupling and gold-catalyzed annulations, have emerged as powerful tools for constructing azepinone scaffolds. researchgate.netresearchgate.net The development of biocatalytic routes, utilizing enzymes or whole-cell systems, presents a promising sustainable alternative to traditional chemical synthesis, offering milder reaction conditions and reduced waste generation. researchgate.net These green chemistry approaches are crucial for the large-scale and environmentally friendly production of azepane-based compounds. researchgate.net

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique structural features of azepanes, including their conformational flexibility, offer opportunities for discovering novel chemical transformations. lifechemicals.com The reactivity of functional groups on the azepane ring, such as the keto and ester moieties in ethyl 5-oxoazepane-4-carboxylate, can be exploited to introduce further complexity and diversity.

Researchers are investigating the reactivity of highly strained aziridines to access densely functionalized and stereochemically complex azepane derivatives. nih.gov These anomalous aziridines can undergo regioselective ring-opening and subsequent functionalization, leading to a variety of amine-containing scaffolds. nih.gov The exploration of multicomponent reactions, where three or more reactants combine in a single step, offers an efficient pathway to structurally diverse azepanes. For instance, a copper-catalyzed three-component amino oxygenation of alkenes has been developed to produce various 1,2-amino ether motifs, including those derived from azepane. acs.org

Advanced Computational Design for Targeted Synthesis and Functionalization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of azepane systems, computational approaches are being used to predict the biological activity of novel derivatives and to guide the design of more efficient synthetic routes. nih.gov

By employing computational methods, researchers can transform known molecules, such as near-infrared (NIR) dyes, into new functional molecules with desired properties. nih.gov For example, computational design has been used to convert a class of NIR dyes into photolabile protecting groups, which can be activated by light to release a therapeutic agent with high spatiotemporal control. nih.gov This strategy could be applied to the design of azepane-based compounds with specific photophysical or photochemical properties.

Furthermore, molecular docking studies are utilized to understand the structure-activity relationships of bioactive azepane compounds, providing insights for the design of more potent and selective therapeutic agents. nih.gov These computational tools can help to prioritize synthetic targets and reduce the time and cost associated with drug development.

Expansion of Applications in Chemical Biology, Materials Science, and Catalysis

The versatile nature of the azepane scaffold has led to its exploration in a wide range of scientific disciplines beyond medicinal chemistry. ontosight.ai

Chemical Biology: Azepane derivatives are being investigated as probes to study biological processes. ontosight.ai For instance, chiral carbon dots, which can be synthesized using amino acid precursors, have been developed as optical probes for the selective detection of enzymes like acetylcholinesterase. acs.org The principles of this technology could be extended to create azepane-based sensors for various biological targets.

Materials Science: The incorporation of azepane units into polymer backbones or as functional pendants can lead to materials with novel properties. The development of sustainable routes to polyurethane precursors, for example, highlights the potential for azepane-like structures in polymer chemistry. researchgate.net The unique conformational properties of azepanes could be harnessed to create materials with specific mechanical or thermal characteristics.

Catalysis: Azepane derivatives can serve as ligands for metal catalysts, influencing their reactivity and selectivity. acs.org The ability to readily functionalize the azepane ring allows for the fine-tuning of the steric and electronic properties of the ligand, which can have a profound impact on the outcome of a catalytic reaction. For instance, gold nanoparticles supported on ceria have been used to catalyze the synthesis of m-phenylenediamine (B132917) derivatives from cyclic amines like azepane. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 5-oxoazepane-4-carboxylate, and how can reaction conditions be optimized for high purity?

- Methodology : The compound is typically synthesized via cyclization of ethyl 4-aminobutyrate derivatives or through multicomponent reactions involving keto esters and amines. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalytic acid. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

- Validation : Monitor reaction progress using TLC and confirm purity via -NMR integration and HPLC (≥95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles (e.g., azepane ring puckering). Use SHELXL for refinement .

- NMR : -NMR signals for ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), and carbonyl carbons (-NMR δ 170–175 ppm) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or ring puckering) be systematically analyzed and resolved?

- Approach :

- Validation Tools : Use checkCIF/PLATON to identify outliers (e.g., ADPs, bond-angle deviations) .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify azepane ring non-planarity. For example, calculate puckering amplitude () and phase angle () using atomic coordinates .

- Refinement : Re-examine data with SHELXE or Olex2 to adjust thermal parameters and hydrogen bonding constraints .

Q. What computational strategies (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons with high Fukui indices) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents to assess steric hindrance or hydrogen-bonding interactions .

Q. How do experimental and theoretical studies address conformational flexibility in the azepane ring?

- Analysis :

- Crystallographic Data : Measure puckering parameters (e.g., , ) from X-ray structures .

- Theoretical Models : Perform relaxed potential energy scans (DFT) to map energy barriers between chair-like and boat-like conformers .

Data Contradiction and Validation

Q. What protocols ensure reliability when crystallographic data conflicts with spectroscopic or computational results?

- Protocols :

Cross-validate hydrogen-bonding networks using Mercury software (e.g., C—H···O interactions ≤3.2 Å) .

Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).

Apply Bayesian statistics to assess parameter uncertainties in refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.